![molecular formula C20H19N3O B5611513 N-phenyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5611513.png)
N-phenyl-2-[(2-phenylethyl)amino]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives, including those similar to N-phenyl-2-[(2-phenylethyl)amino]nicotinamide, often involves the condensation of nicotinic acid derivatives with various amines or hydrazines. For instance, a nicotinamide-based derivative was synthesized through the condensation of N-(4-(hydrazinecarbonyl)phenyl)benzamide with N-(4-acetylphenyl)nicotinamide, highlighting the versatility of nicotinamide as a core structure for the development of biologically active compounds (Elkaeed et al., 2022).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives plays a crucial role in their biological activity and interaction with biological targets. Structural analysis often involves X-ray crystallography or NMR spectroscopy. For example, the supramolecular structures of isomeric 2-chloro-N-(nitrophenyl)nicotinamides were determined, revealing insights into the hydrogen bonding and molecular arrangements that may influence their chemical behavior and reactivity (de Souza et al., 2005).
Chemical Reactions and Properties
Nicotinamide derivatives undergo various chemical reactions that modify their chemical and physical properties, affecting their biological activities. Reactions such as oxidation, reduction, and hydrolysis can influence the pharmacological properties of these compounds. For instance, the formation of N-phenyl nicotinamides as inducers of apoptosis through specific chemical modifications demonstrates the potential of chemical reactions in enhancing the biological activity of nicotinamide derivatives (Cai et al., 2003).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are crucial for its formulation and application in various fields. Studies on related compounds provide insights into the factors that influence these properties, including molecular interactions and environmental conditions.
Chemical Properties Analysis
The chemical properties of nicotinamide derivatives, including reactivity, stability, and interactions with other molecules, are critical for their application in chemical synthesis, pharmaceuticals, and materials science. The investigation into the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel in hydrochloric acid solution illustrates the diverse chemical properties and applications of these compounds (Chakravarthy et al., 2014).
Future Directions
The future directions for the study and application of “N-phenyl-2-[(2-phenylethyl)amino]nicotinamide” and similar compounds are vast. They are of interest in the field of medicinal chemistry due to their potential therapeutic benefits. More research is needed to fully understand their properties, mechanisms of action, and potential applications .
properties
IUPAC Name |
N-phenyl-2-(2-phenylethylamino)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(23-17-10-5-2-6-11-17)18-12-7-14-21-19(18)22-15-13-16-8-3-1-4-9-16/h1-12,14H,13,15H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMHLSJADDUPEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.